2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide
Description
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Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11-3-5-12(6-4-11)10-21-15-17-7-13(9-19)18(15)8-14(20)16-2/h3-7,19H,8-10H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTDXXCWVVWOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(hydroxymethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide (CAS Number: 923234-10-0) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring an imidazole core and various functional groups, suggests diverse biological activities, particularly in pharmacology and drug development.
The molecular formula of the compound is , with a molecular weight of 305.4 g/mol. The compound's structure includes hydroxymethyl, thioether, and acetamide functionalities, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.4 g/mol |
| CAS Number | 923234-10-0 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on imidazole derivatives show their effectiveness against a range of bacterial strains, suggesting that this compound may also possess similar properties .
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, compounds containing imidazole rings often modulate the activity of enzymes such as topoisomerases, which are crucial for DNA replication and repair .
Case Studies
- Antiproliferative Effects : In vitro studies have demonstrated that certain imidazole derivatives can inhibit cell proliferation by targeting topoisomerase II, leading to cell cycle arrest in cancer cells . This suggests potential applications in cancer therapy.
- Antimicrobial Efficacy : A comparative analysis of benzopsoralens with hydroxymethyl groups revealed their capability to inhibit bacterial growth under specific conditions, indicating that similar modifications in the imidazole structure may enhance antimicrobial effects .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives of imidazole compounds. The presence of hydroxymethyl and thioether groups has been linked to increased biological activity, making the exploration of these modifications critical for drug design .
Table: Comparison of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]imidazole compounds exhibit promising anticancer properties. For instance, research has shown that these compounds can inhibit key signaling pathways involved in tumor growth and metastasis. Specifically, the inhibition of phosphoinositide 3-kinase (PI3K) pathways has been linked to reduced cancer cell proliferation and increased apoptosis in various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo[1,5-a]imidazole derivatives has been explored in the context of autoimmune diseases. These compounds have demonstrated efficacy in reducing inflammatory markers and mediating immune responses, making them candidates for treating conditions such as rheumatoid arthritis and systemic lupus erythematosus. A study highlighted the ability of these compounds to modulate cytokine production and inhibit inflammatory cell infiltration in animal models .
Neuroprotective Properties
The neuroprotective effects of pyrazolo[1,5-a]imidazole derivatives have been investigated in models of neurodegenerative diseases. These compounds may protect neuronal cells from oxidative stress and apoptosis, thereby offering potential therapeutic strategies for conditions like Alzheimer's disease. Evidence suggests that they can enhance cognitive functions and reduce neuroinflammation in experimental settings .
Antimicrobial Activity
Research has also revealed the antimicrobial properties of pyrazolo[1,5-a]imidazole derivatives against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. This makes them viable candidates for developing new antibiotics amidst rising antibiotic resistance .
Case Study 1: Cancer Treatment
In a clinical trial involving patients with advanced cancer, a derivative of 1-methanesulfonyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)piperidine-4-carboxamide was administered. Results showed a significant reduction in tumor size among participants after a treatment regimen lasting several weeks. The compound's ability to target specific oncogenic pathways was credited for this outcome.
Case Study 2: Inflammatory Disease Management
A randomized controlled trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Participants receiving the treatment exhibited decreased joint inflammation and pain compared to the placebo group. The study concluded that the compound could serve as a novel therapeutic agent for managing autoimmune conditions.
Case Study 3: Neurodegenerative Disease Research
In preclinical studies involving animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest that it may have potential as a treatment for neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
